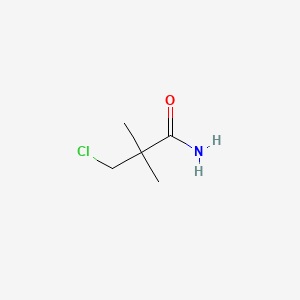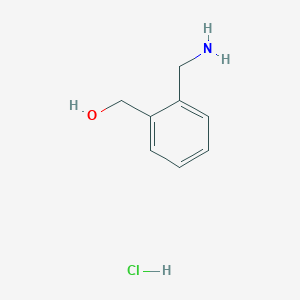
Methanedisulfonyl fluoride
概要
説明
Methanedisulfonyl fluoride is a chemical compound with the molecular formula CH2F2O4S2. It is a colorless, pungent, and oily liquid that contains two sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical transformations and industrial applications.
作用機序
Target of Action
Methanedisulfonyl fluoride (MSF) is a potent inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
MSF acts as an oxydiaphoric inhibitor (acid-transferring inhibitor) of AChE . It inhibits the enzyme’s function, thereby increasing the concentration of acetylcholine in the nervous system .
Pharmacokinetics
It’s known that msf is a liquid at room temperature with a vapor pressure of 192 mmHg, slightly more volatile than water .
Result of Action
The inhibition of AChE by MSF leads to an increase in acetylcholine concentration, affecting the transmission of signals in the nervous system. Animal studies have shown that MSF-induced inhibition of AChE is highly selective for the brain when studied in vivo .
Action Environment
MSF is a clear, colorless to yellowish hygroscopic liquid. It is corrosive and highly toxic . It undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides . The action, efficacy, and stability of MSF can be influenced by environmental factors such as temperature and exposure to heat.
準備方法
Synthetic Routes and Reaction Conditions: Methanedisulfonyl fluoride can be synthesized by dissolving methylenedisulfonic acid and phosphorus pentachloride in an organic solvent. The mixture is heated to a temperature range of 120-180°C in a three-stage temperature control manner. The reaction is carried out for 4-6 hours, followed by cooling to room temperature. Reduced pressure distillation is then performed, and fluorine gas is introduced into the product to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield, purity, and minimal moisture content.
化学反応の分析
Types of Reactions: Methanedisulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic aldehydes to form β-arylethenesulfonyl fluorides, which are useful substrates for sulfur fluoride exchange (SuFEx) “click”-type transformations.
Condensation Reactions: In the absence of a base, it can undergo Knoevenagel condensation to produce unsaturated 1,1-disulfonyl fluorides.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in the transformation to β-arylethenesulfonyl fluorides.
4-(Dimethylamino)pyridine (DMAP): Used to trap ethene-1,1-disulfonyl fluoride and form zwitterionic adducts.
Major Products:
β-Arylethenesulfonyl Fluorides: Formed from the reaction with aromatic aldehydes.
Unsaturated 1,1-Disulfonyl Fluorides: Produced through Knoevenagel condensation.
科学的研究の応用
Methanedisulfonyl fluoride has notable applications in various fields:
Organic Synthesis: It is used in the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides, which are valuable for SuFEx “click”-type transformations.
Environmental Studies: It has been referenced in studies focusing on methane production and sulfate reduction in paddy soils.
Material Science: Its ability to form zwitterionic adducts with DMAP highlights its potential in advanced organic synthesis applications.
類似化合物との比較
Methanesulfonyl Fluoride (CH3FO2S): Known for its use as an acetylcholinesterase inhibitor.
Methanesulfonyl Chloride (CH3ClO2S): Used in organic synthesis for introducing the methanesulfonyl group.
Uniqueness: Methanedisulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which enhance its reactivity and make it suitable for specialized chemical transformations and industrial applications.
特性
IUPAC Name |
methanedisulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGSLVGHONKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194981 | |
| Record name | Methanedisulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42148-23-2 | |
| Record name | Methanedisulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042148232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanedisulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanedisulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)

